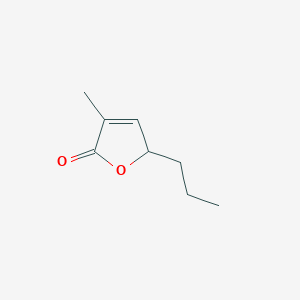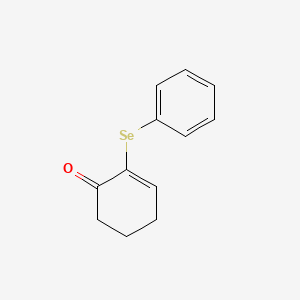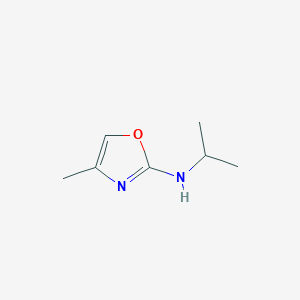
2-Oxazolamine, 4-methyl-N-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolamine, 4-methyl-N-(1-methylethyl)- is a chemical compound with the molecular formula C7H12N2O. It is known for its unique structure, which includes an oxazole ring, a methyl group, and an isopropyl group.
Vorbereitungsmethoden
The synthesis of 2-Oxazolamine, 4-methyl-N-(1-methylethyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of an appropriate precursor containing an amine and a carboxylic acid derivative. The reaction conditions often involve the use of a dehydrating agent and a catalyst to facilitate the formation of the oxazole ring . Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.
Analyse Chemischer Reaktionen
2-Oxazolamine, 4-methyl-N-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Oxazolamine, 4-methyl-N-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Oxazolamine, 4-methyl-N-(1-methylethyl)- involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Oxazolamine, 4-methyl-N-(1-methylethyl)- can be compared with other oxazole derivatives, such as:
2-Oxazolamine, 4-ethyl-N-(1-methylethyl)-: Similar structure but with an ethyl group instead of a methyl group.
2-Oxazolamine, 4-methyl-N-(1-ethylpropyl)-: Similar structure but with an ethylpropyl group instead of an isopropyl group. The uniqueness of 2-Oxazolamine, 4-methyl-N-(1-methylethyl)- lies in its specific substituents, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
57069-22-4 |
|---|---|
Molekularformel |
C7H12N2O |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
4-methyl-N-propan-2-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C7H12N2O/c1-5(2)8-7-9-6(3)4-10-7/h4-5H,1-3H3,(H,8,9) |
InChI-Schlüssel |
DQCDBEDQHPFGQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC(=N1)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
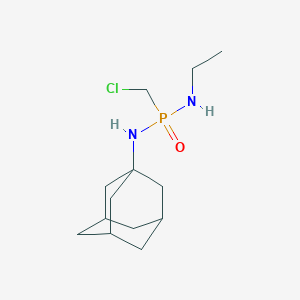
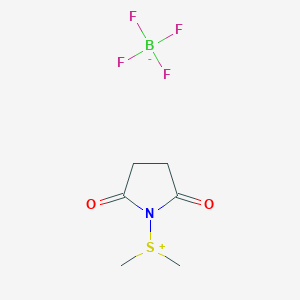
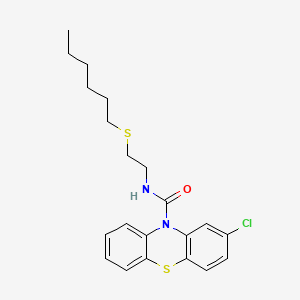
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)
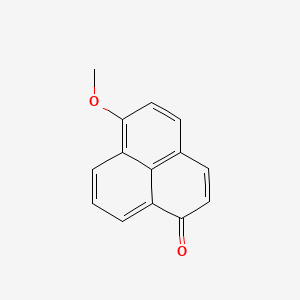
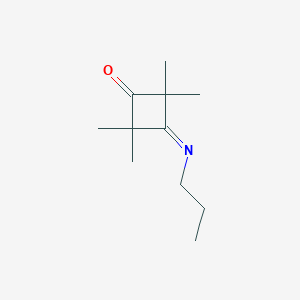
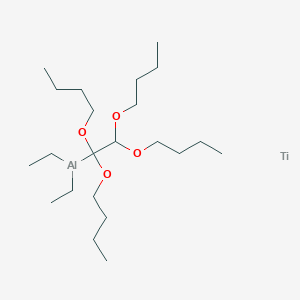

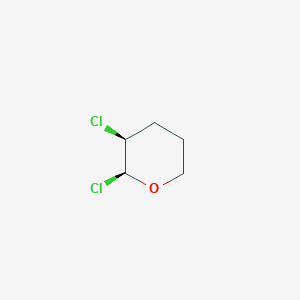
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
